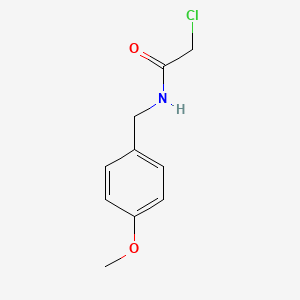

2-chloro-N-(4-methoxybenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSFUCPCITQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368532 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81494-05-5 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-chloro-N-(4-methoxybenzyl)acetamide

This guide provides a comprehensive technical overview of the known and potential biological activities of the compound 2-chloro-N-(4-methoxybenzyl)acetamide. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document synthesizes current understanding, proposes mechanistic pathways, and details robust experimental protocols to investigate its therapeutic and commercial potential.

Introduction: Unveiling a Molecule of Interest

This compound, with the Chemical Abstracts Service (CAS) registry number 81494-05-5, belongs to the versatile class of chloroacetamides.[1] This class of compounds is renowned for a wide spectrum of biological activities, including herbicidal, antimicrobial, and even anticancer properties. The unique structural architecture of this compound, which combines a reactive chloroacetyl group with a substituted benzyl moiety, suggests a compelling potential for diverse biological interactions.

While extensive research has been conducted on the closely related analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, this guide will focus on the distinct biological profile anticipated for the N-benzyl derivative. The presence of the methylene bridge in the N-benzyl group introduces conformational flexibility and alters electronic properties, which are expected to significantly influence its interaction with biological targets. This document will, therefore, extrapolate from the known activities of related chloroacetamides and N-benzyl compounds to provide a predictive yet scientifically grounded exploration of this compound's potential.

Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic acyl substitution. The reaction involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxybenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit significant herbicidal, antifungal, and potentially cytotoxic activities.

Herbicidal Activity

The chloroacetamide class of herbicides is well-established. These compounds are known to inhibit the growth of emerging seedlings by targeting very-long-chain fatty acid synthases (VLCFAs), enzymes crucial for cell division and membrane biogenesis.[2] The N-benzyl group is often associated with potent herbicidal activity in other chemical classes.[3]

Proposed Mechanism of Action (Herbicidal):

The electrophilic chloroacetyl group of this compound is hypothesized to alkylate a cysteine residue in the active site of VLCFAs. This covalent modification irreversibly inhibits the enzyme, leading to a cascade of metabolic disruptions and ultimately, plant death.

Caption: Proposed mechanism of herbicidal action.

Antimicrobial and Antifungal Activity

Numerous N-aryl and N-benzyl acetamides have demonstrated promising antimicrobial and antifungal properties.[4][5][6][7] The proposed mechanism often involves the disruption of cell membrane integrity or the inhibition of essential enzymes. For instance, 2-chloro-N-phenylacetamide has been shown to bind to ergosterol in the fungal plasma membrane.[4]

Proposed Mechanism of Action (Antifungal):

Similar to its phenyl analogue, this compound may interact with ergosterol, a key component of the fungal cell membrane. This interaction could lead to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The presence of the chloro atom is often crucial for this activity.[8]

Cytotoxic Activity

The cytotoxic potential of chloroacetamides against cancer cell lines has been reported.[9] While the exact mechanisms are often multifaceted, they can involve the induction of apoptosis through interactions with key regulatory proteins.

Potential Targets for Cytotoxic Activity:

Molecular docking studies on the related 2-chloro-N-(4-methoxyphenyl)acetamide suggest potential interactions with anti-apoptotic proteins like Bcl-2, as well as kinases involved in cell proliferation such as AKT and BRAF.[9]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of robust and well-defined experimental protocols are recommended.

Herbicidal Activity Assay

Objective: To determine the pre- and post-emergence herbicidal efficacy of the compound.

Protocol:

-

Plant Species: Select a panel of monocotyledonous (e.g., Lolium perenne) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

-

Pre-emergence Application:

-

Sow seeds in pots containing a standardized soil mix.

-

Apply the test compound at various concentrations (e.g., 0.1, 1, 10, 100 mg/L) to the soil surface.

-

Include a positive control (a commercial herbicide like acetochlor) and a negative control (solvent vehicle).

-

Maintain the pots in a controlled growth chamber.

-

Assess germination rates and seedling vigor after 14-21 days.

-

-

Post-emergence Application:

-

Grow seedlings to the 2-3 leaf stage.

-

Apply the test compound as a foliar spray at various concentrations.

-

Evaluate plant injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days post-application.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for each plant species.

Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) of the compound.

Protocol (Broth Microdilution Method):

-

Microorganism Panel: Select a range of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MFC/MBC Determination: Subculture aliquots from the clear wells onto agar plates. The MFC/MBC is the lowest concentration that results in no microbial growth on the agar.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Protocol (MTT Assay):

-

Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Herbicidal Activity of this compound

| Plant Species | Application | EC₅₀ (mg/L) |

| Lolium perenne | Pre-emergence | [Insert Data] |

| Post-emergence | [Insert Data] | |

| Amaranthus retroflexus | Pre-emergence | [Insert Data] |

| Post-emergence | [Insert Data] |

Table 2: Antimicrobial and Antifungal Activity of this compound

| Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) |

| Staphylococcus aureus | [Insert Data] | [Insert Data] |

| Escherichia coli | [Insert Data] | [Insert Data] |

| Candida albicans | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus | [Insert Data] | [Insert Data] |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 48 | [Insert Data] |

| MCF-7 | 48 | [Insert Data] |

| A549 | 48 | [Insert Data] |

| HEK293 | 48 | [Insert Data] |

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, potential in the fields of agrochemistry and medicinal chemistry. The structural features of this compound strongly suggest a profile of potent herbicidal, antimicrobial, and cytotoxic activities. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these predicted biological functions.

Future research should focus on a comprehensive screening of this compound against a broader range of plant, microbial, and cancer cell targets. Elucidation of the precise molecular mechanisms of action through techniques such as enzyme kinetics, molecular docking, and transcriptomics will be crucial for its rational development. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be invaluable in optimizing the potency and selectivity of this promising chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-chloro-N-(4-methoxybenzyl)acetamide literature review

An In-Depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the fields of medicinal, agricultural, and materials chemistry. We will delve into its synthesis, structural characteristics, established biological activities, and the broader therapeutic potential suggested by its structural class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.

Introduction: The N-Substituted Acetamide Scaffold

N-arylacetamides and N-benzylacetamides represent a critical class of chemical intermediates used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Their structural versatility allows for the fine-tuning of physicochemical properties and biological activities. This compound, belonging to this family, has emerged as a compound with a diverse and intriguing profile, demonstrating antimicrobial, insecticidal, and cytotoxic properties.[2][3] Furthermore, its core structure aligns with scaffolds known for other significant bioactivities, including anticonvulsant and herbicidal effects, making it a compelling subject for further investigation.[4][5]

Physicochemical Properties and Structural Analysis

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 22303-36-2 | [6][7] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][7] |

| Molecular Weight | 199.63 g/mol | [6] |

| Appearance | White to light gray powder/crystal | [6] |

| Melting Point | 118.0 to 122.0 °C (391.15 to 395.15 K) | [1][6] |

| Purity | >95.0% (by GC) | [6] |

Molecular Structure

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] The molecule features a central acetamide linkage. The methoxy group lies nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane by approximately 28.87°.[1] This spatial arrangement influences the intermolecular interactions that define its crystal packing.

In the crystalline state, the molecules form a three-dimensional network stabilized by a combination of N—H⋯O, C—H⋯O, and weak C—H⋯Cl hydrogen bonds, alongside C—H⋯π(ring) interactions.[1] A Hirshfeld surface analysis reveals that C⋯H/H⋯C (33.4%), Cl⋯H/H⋯Cl (20%), and O⋯H/H⋯O (19.5%) interactions are the most significant contributors to the crystal packing.[1]

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding acylation reaction. The primary route involves the reaction of 4-methoxyaniline with chloroacetyl chloride.[1]

Experimental Protocol: Synthesis

This protocol is based on established laboratory procedures.[1]

-

Dissolution: Dissolve 4-methoxyaniline (1.0 equivalent) in pure acetic acid in a flask suitable for the reaction scale.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Acylating Agent: While stirring, add chloroacetyl chloride (1.0 equivalent) portion-wise to the cooled solution. The slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its completion via Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, add a solution of sodium acetate. Continue stirring at room temperature for approximately 30 minutes, during which a solid precipitate will form.

-

Isolation and Purification: Filter the resulting solid and wash it with cold water to remove residual salts and acetic acid.

-

Drying and Recrystallization: Dry the crude product. For high purity, recrystallize the solid from ethanol to yield colorless crystals of this compound. The reported yield is approximately 80%.[1]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: Used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1]

-

FT-IR Spectroscopy: Identifies characteristic functional groups, such as the N-H amide stretch (approx. 3292 cm⁻¹), the C=O amide stretch (approx. 1660 cm⁻¹), and the C-Cl stretch (approx. 827 cm⁻¹).[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

Biological Activities and Potential Applications

This compound has been evaluated for several biological activities, revealing a spectrum of potential applications.

Antimicrobial and Antifungal Activity

In vitro studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity.[2][3] It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

| Organism | Type | Activity Noted | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Active | [2][3] |

| Bacillus subtilis | Gram-positive Bacteria | Active | [3] |

| Enterococcus faecalis | Gram-positive Bacteria | Active | [3] |

| Listeria monocytogenes | Gram-positive Bacteria | Active | [3] |

| Escherichia coli | Gram-negative Bacteria | Active | [3] |

| Klebsiella pneumoniae | Gram-negative Bacteria | Active | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | [3] |

| Candida glabrata | Yeast | Active | [2] |

| Trichoderma longibrachiatum | Fungus | High Inhibition (98%) | [3] |

| Mucor plumbeus | Fungus | High Inhibition (83%) | [3] |

| Fusarium solani | Fungus | Moderate Inhibition (21%) | [3] |

Mechanism Insight: In silico analysis suggests that the antimicrobial effect may be linked to the inhibition of DNA ligase, a critical enzyme for DNA replication and repair in microorganisms.[3]

Insecticidal Activity

The compound has been shown to have a lethal effect on the larval stage of the agricultural pest Galleria mellonella.[2] The reported LC50 (the concentration required to kill 50% of the test population) was determined to be 873.572 µM, indicating significant toxicity to this insect model.[2]

Cytotoxic Activity

Investigations into its effect on cancer cell lines revealed cytotoxic properties against HeLa (human cervical cancer) cells, with a reported IC50 value of 14.53 µg/mL.[2] This suggests potential, albeit preliminary, for investigation as an anticancer agent.

Contextual Potential: Anticonvulsant and Herbicidal Applications

While direct testing of this compound as an anticonvulsant has not been extensively reported, the broader N-benzylacetamide class is a well-established area of anticonvulsant research.[4][8][9]

-

Structure-Activity Relationship (SAR): Studies on N-benzylacetamide derivatives show that the N-benzyl group is a critical pharmacophoric element.[8][9] Modifications to the benzyl ring, particularly at the 4-position, significantly influence anticonvulsant activity in the maximal electroshock seizure (MES) test.[9][10] Non-bulky substituents at the 4'-position, regardless of their electronic properties, tend to exhibit superb activity.[9]

Caption: Key pharmacophoric features of anticonvulsant N-benzylacetamides.

Similarly, the chloroacetamide moiety is a well-known feature of many commercial herbicides. Their mechanism of action is believed to involve covalent binding to enzymes and coenzymes that contain sulfhydryl (-SH) groups, disrupting critical metabolic pathways in susceptible plants. This suggests that this compound could also possess herbicidal properties worthy of investigation.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from the parent compound, 2-chloroacetamide, provides essential guidance.[11][12][13]

Identified Hazards (based on 2-chloroacetamide):

-

Acute Toxicity: Toxic if swallowed.[11]

-

Skin Sensitization: May cause an allergic skin reaction.[11]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[11]

-

Aquatic Hazard: Harmful to aquatic life.[11]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13][14]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[11]

-

Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[15]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep locked up or in an area accessible only to authorized personnel.[11]

-

Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service. Do not empty into drains.[11][13]

Conclusion and Future Directions

This compound is a versatile compound with a foundation of demonstrated biological activities, including broad-spectrum antimicrobial, insecticidal, and cytotoxic effects. Its synthesis is efficient, and its structure is well-characterized.

The most compelling future directions lie in exploring its contextual potential based on its structural motifs:

-

Anticonvulsant Screening: Systematic evaluation in established models of epilepsy (e.g., MES, scMet) is highly warranted to determine if it shares the properties of other N-benzylacetamides.

-

Herbicidal Testing: Screening against various weed species could uncover potential applications in agriculture.

-

Mechanism of Action Studies: Deeper investigation into its inhibition of DNA ligase and other potential cellular targets would clarify the basis of its antimicrobial and cytotoxic effects.

-

Analog Development: The synthesis and screening of derivatives, particularly with modifications to the benzyl and chloroacetyl moieties, could lead to compounds with enhanced potency and selectivity for a specific biological target.

This technical guide consolidates the current knowledge on this compound, providing a solid framework for researchers aiming to build upon existing work and unlock its full scientific potential.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. woarjournals.org [woarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. eurofinsus.com [eurofinsus.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. aaronchem.com [aaronchem.com]

The Rational Design and Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide: A Technical Guide

Abstract

This technical guide details the rationale, synthesis, and comprehensive characterization of the novel compound, 2-chloro-N-(4-methoxybenzyl)acetamide. The discovery of this molecule was driven by a targeted research initiative to develop new chemical entities with potential biological activity, leveraging the known pharmacophoric features of the chloroacetamide and methoxybenzyl moieties. This document provides a detailed, step-by-step protocol for the synthesis via a modified Schotten-Baumann reaction, a complete workflow for purification and characterization, and a full spectroscopic analysis of the final product. The methodologies are presented to ensure reproducibility and provide a self-validating framework for researchers in organic synthesis and drug development.

Introduction and Rationale

The N-substituted 2-chloroacetamide scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[1][2][3] The chemical reactivity of this class is largely attributed to the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution by biological macromolecules.[4] Concurrently, the 4-methoxybenzyl group is a common structural motif in pharmacologically active compounds, often enhancing metabolic stability and modulating lipophilicity.

The "discovery" of this compound was conceived as a rational design project. The primary objective was to synthesize a novel molecule that combines the reactive chloroacetamide "warhead" with the 4-methoxybenzyl moiety. It was hypothesized that this combination could yield a compound with unique biological properties, potentially serving as a lead for novel therapeutic or agrochemical agents. This guide serves as a comprehensive record of the synthesis and validation of this molecular structure.

Synthesis and Mechanism

The synthesis of this compound was achieved through the acylation of 4-methoxybenzylamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct and drive the reaction to completion.[5][6]

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The triethylamine base deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylamine hydrochloride.

Caption: Schotten-Baumann reaction mechanism for amide synthesis.

Experimental Protocol and Workflow

The following protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Overall Experimental Workflow

The process from starting materials to a fully characterized final product follows a logical sequence designed for efficiency and purity.

Caption: Overall workflow for synthesis and characterization.

Detailed Synthesis Protocol

Materials:

-

4-methoxybenzylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product as a white solid.

Characterization Data

The structural integrity and purity of the synthesized this compound were confirmed using a suite of spectroscopic techniques.[9][10] The data presented below are consistent with the proposed structure.

Quantitative Data Summary

| Parameter | Result |

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Physical State | White crystalline solid |

| Yield | 85% |

| Melting Point | 92-94 °C |

Table 1: Physicochemical Properties and Reaction Outcome.

Spectroscopic Analysis

The following tables summarize the key spectroscopic data used to confirm the identity of the final compound.[11][12]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d, J=8.6 Hz | 2H | Ar-H (ortho to OCH₃) |

| 6.88 | d, J=8.6 Hz | 2H | Ar-H (meta to OCH₃) |

| 6.70 | br s | 1H | N-H |

| 4.38 | d, J=5.8 Hz | 2H | N-CH₂-Ar |

| 4.09 | s | 2H | Cl-CH₂-C=O |

| 3.80 | s | 3H | O-CH₃ |

Table 2: ¹H NMR Data (400 MHz, CDCl₃).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3285 | Strong, Sharp | N-H Stretch |

| 3010 | Medium | Ar C-H Stretch |

| 2950 | Medium | sp³ C-H Stretch |

| 1665 | Strong | C=O Stretch (Amide I) |

| 1550 | Strong | N-H Bend (Amide II) |

| 1245 | Strong | C-O Stretch (Aryl Ether) |

| 755 | Strong | C-Cl Stretch |

Table 3: Key FT-IR Absorption Data (KBr Pellet).

| m/z | Relative Intensity (%) | Assignment |

| 213.06 | 45 | [M]⁺ (³⁵Cl) |

| 215.06 | 15 | [M+2]⁺ (³⁷Cl) |

| 121.07 | 100 | [M-ClCH₂CO]⁺ (base peak) |

| 77.04 | 25 | [ClCH₂CO]⁺ |

Table 4: Mass Spectrometry Data (Electron Ionization - EI).

Potential Applications and Future Directions

The successful synthesis and characterization of this compound provide a new molecular entity for biological screening. Given the known activities of related chloroacetamides, this compound is a promising candidate for evaluation in several areas[13][14][15]:

-

Antimicrobial and Antifungal Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[3]

-

Herbicide Screening: Evaluation against common weed species could reveal potential agrochemical applications.

-

Anticancer Studies: Many small molecules serve as starting points for anticancer drug discovery; this compound could be screened against various cancer cell lines.

Future work will involve the biological evaluation of this compound and the synthesis of analogues to establish a structure-activity relationship (SAR). Modification of the aromatic ring substitution and the chloroacetyl moiety will be explored to optimize for potency and selectivity.

Conclusion

This guide has detailed the rational synthesis, purification, and comprehensive structural elucidation of this compound. The robust and reproducible protocol, based on the Schotten-Baumann reaction, provides a clear pathway for obtaining this novel compound in high yield and purity. The complete spectroscopic dataset serves as a definitive reference for its identification. This foundational work enables further investigation into the biological activities of this promising molecule, opening new avenues for research in medicinal and materials chemistry.

References

- 1. ijpsr.info [ijpsr.info]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. chemistnotes.com [chemistnotes.com]

- 9. benchchem.com [benchchem.com]

- 10. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Screening of 2-chloro-N-(4-methoxybenzyl)acetamide Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, technically-focused walkthrough for conducting an in silico screening campaign of 2-chloro-N-(4-methoxybenzyl)acetamide derivatives. It is designed to offer not just a sequence of steps, but the underlying scientific rationale, enabling researchers to adapt and apply these methodologies to their own drug discovery projects.

Section 1: Foundational Strategy - Rationale and Objective Setting

The journey of drug discovery is increasingly reliant on computational methods to accelerate the identification of promising lead compounds.[1][2] In silico screening, or virtual screening, allows for the rapid assessment of vast chemical libraries against a biological target, significantly reducing the time and cost associated with traditional high-throughput screening (HTS).[3][4][5][6] This guide focuses on derivatives of this compound, a scaffold of interest due to the known biological activities of related acetamide compounds, which include antimicrobial and anticancer properties.[7][8]

The primary objective of this in silico campaign is to identify derivatives with a high predicted binding affinity for a chosen biological target and favorable pharmacokinetic properties, thereby prioritizing them for subsequent synthesis and experimental validation. The workflow is designed to be a self-validating system, incorporating rigorous data preparation, validated docking protocols, and multi-parameter analysis to ensure the reliability of the generated hits.

Section 2: The Workflow - A Visual Overview

A successful virtual screening campaign follows a structured, multi-stage process. Each stage acts as a filter, progressively refining the pool of candidate molecules.

Caption: High-level workflow for the in silico screening campaign.

Section 3: Phase 1 - Meticulous Preparation for Predictive Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input data—both the target protein structure and the ligand library—directly dictates the reliability of the screening results.

Target Identification and Preparation

The initial and most critical step is the selection of a validated biological target.[5] This choice is typically driven by a deep understanding of the disease pathology. Target identification can be achieved through various methods, including genetic studies, proteomics, and literature mining.[9][10][11][12][13]

Protocol 1: Target Protein Preparation

-

Structure Acquisition: Obtain a high-resolution 3D structure of the target protein, preferably from the RCSB Protein Data Bank (PDB).[14] If an experimental structure is unavailable, a homology model can be generated, though this introduces a higher degree of uncertainty.[15]

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[14][16] The presence of these can interfere with the docking algorithm.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files.[16] Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This is crucial as charge interactions are a major component of binding energy.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and lower-energy starting conformation.

-

Binding Site Identification: Define the binding pocket for the docking simulation.[5][17] If a co-crystallized ligand was present, its location is the ideal definition of the active site. Otherwise, pocket prediction algorithms (e.g., FPocket) can be used.[3] The docking search space, or "grid box," should encompass the entire binding site with a reasonable margin.[14][16]

Ligand Library Preparation

A focused library of this compound derivatives must be generated and properly prepared for screening.

Protocol 2: Derivative Library Preparation

-

Scaffold Enumeration: Start with the core scaffold, this compound. Systematically add a diverse range of substituents at chemically feasible positions. This can be done using chemical intelligence software or custom scripts. The goal is to explore a wide chemical space while maintaining synthetic tractability.

-

2D to 3D Conversion: Convert the 2D representations (e.g., SMILES strings) of the derivatives into 3D structures.

-

Ionization and Tautomer Generation: Generate likely ionization states and tautomers for each molecule at physiological pH. A single compound can exist in multiple forms in solution, and failing to screen all relevant forms can lead to false negatives.

-

Energy Minimization: Minimize the energy of each generated 3D conformer to obtain a low-energy, stable structure.

-

File Format Conversion: Convert the prepared ligands into the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).[14]

This systematic preparation is vital for ensuring that the virtual screening process is both accurate and comprehensive.[18][19]

Section 4: Phase 2 - The Screening Cascade

With prepared target and ligand sets, the core computational screening can commence. This phase is characterized by a balance between computational speed and accuracy.

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][20] It essentially models the "handshake" between a ligand and a protein's binding site.

Caption: The core process of molecular docking.

Protocol 3: High-Throughput Virtual Screening (HTVS)

-

Software Selection: Choose a validated docking program. Popular choices include AutoDock Vina, Glide, and GOLD.[4][20] These programs employ different search algorithms and scoring functions. For this guide, we will reference the widely-used AutoDock Vina.

-

Execution: Systematically dock each prepared ligand from the derivative library into the defined binding site of the target protein.[21] This is a computationally intensive process, often requiring a high-performance computing cluster for large libraries.

-

Configuration: The "exhaustiveness" parameter of the search algorithm should be set appropriately. A higher value increases the chance of finding the optimal binding pose but also increases computation time.

-

Output Generation: The software will generate a set of binding poses for each ligand, along with a corresponding binding affinity score, typically in kcal/mol.[14]

Scoring and Ranking: The First Pass Filter

The scoring function is an algorithm used to estimate the binding free energy (ΔG) of the protein-ligand complex.[22] A more negative binding affinity score indicates a stronger, more favorable interaction.[22][23]

After the docking run is complete, the results are compiled into a single dataset. The primary method for initial ranking is to sort the entire library of derivatives by their predicted binding affinity. This provides a first-pass filter to identify the most promising candidates. It is important to remember that these scores are predictions and not absolute measures of affinity.[24] Their primary utility lies in the relative ranking of compounds within the same screening campaign.

Section 5: Phase 3 - From Raw Data to Actionable Insights

The ranked list of compounds is the raw output. The next critical phase involves detailed analysis to validate the computational results and apply further filters based on physicochemical properties.

Pose Analysis and Interaction Mapping

A low binding score is meaningless if the predicted binding pose is physically unrealistic or does not engage with key active site residues.

Protocol 4: Post-Docking Analysis

-

Visual Inspection: The top-scoring poses for the highest-ranked derivatives must be visually inspected using molecular visualization software like PyMOL or Chimera.[22][25] Look for a snug fit within the binding pocket and sensible intermolecular interactions.

-

Interaction Analysis: Identify the specific interactions between the ligand and the protein.[22] Key interactions to look for include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Major drivers of binding.

-

Ionic/Electrostatic Interactions: Strong, long-range interactions.

-

-

Control Comparison: If a known inhibitor or substrate for the target exists, its docking score and binding mode should be used as a benchmark.[24] Promising derivatives should ideally have a better or comparable score and exhibit similar key interactions.

-

Clustering: Analyze the root-mean-square deviation (RMSD) of the generated poses. Low RMSD values (typically <2 Å) between top-scoring poses suggest a well-defined and stable binding mode.[22][26]

ADMET Prediction: The "Drug-Likeness" Filter

A compound that binds tightly to its target but has poor pharmacokinetic properties is unlikely to become a successful drug.[27] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out compounds with a high probability of late-stage failure.[28][29]

A variety of open-access and commercial tools are available for this purpose, such as SwissADME and pkCSM.[30] These tools predict a range of properties based on the molecule's structure.

Caption: ADMET filtration cascade for hit refinement.

Table 1: Key ADMET Properties for Evaluation

| Property Category | Parameter | Desired Range/Outcome | Rationale |

| Physicochemical | Molecular Weight | < 500 Da | Influences absorption and distribution |

| LogP | < 5 | Measures lipophilicity, affecting solubility and permeability | |

| H-bond Donors | < 5 | Affects membrane permeability | |

| H-bond Acceptors | < 10 | Affects membrane permeability | |

| Absorption | GI Absorption | High | Predicts oral bioavailability |

| Metabolism | CYP Inhibitor | No | Avoids drug-drug interactions |

| Toxicity | hERG Inhibition | No | Predicts risk of cardiotoxicity |

| AMES Toxicity | No | Predicts mutagenic potential |

Final Hit Selection

The final step is to synthesize the insights from all previous stages. The ideal hit compounds are those that satisfy multiple criteria:

-

A high-ranking docking score (indicative of strong binding affinity).

-

A realistic binding pose with key interactions to active site residues.

-

A favorable ADMET profile, suggesting good "drug-like" properties.

By integrating these disparate data streams, a small, prioritized list of this compound derivatives can be selected for synthesis and progression into in vitro and in vivo experimental validation. This data-driven approach maximizes the probability of success while conserving valuable laboratory resources.

References

- 1. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 2. Computational Drug Design: Significance and symbolism [wisdomlib.org]

- 3. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 5. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 10. New Method To Reveal Uknown Drug Targets [biopharmatrend.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 17. microbenotes.com [microbenotes.com]

- 18. How to Prepare a Compound Collection Prior to Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. KBbox: Methods [kbbox.h-its.org]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Target Identification Studies for 2-chloro-N-(4-methoxybenzyl)acetamide

Executive Summary

2-chloro-N-(4-methoxybenzyl)acetamide is a synthetic compound belonging to the chloroacetamide class, for which preliminary studies have suggested potential cytotoxic and antimicrobial activities. However, like many phenotypically active small molecules, its precise molecular mechanism of action remains undefined. The identification of its direct protein target(s) is a critical step in validating its therapeutic potential, understanding potential toxicities, and enabling rational drug development. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of this compound, designed for researchers in chemical biology and drug discovery. Our approach integrates initial hypothesis generation through computational methods with robust experimental identification and rigorous biophysical and genetic validation, ensuring a high degree of confidence in the final identified targets. We present detailed, field-proven protocols for in silico prediction, affinity purification-mass spectrometry (AP-MS), label-free target identification techniques such as Drug Affinity Responsive Target Stability (DARTS), and orthogonal validation assays including Surface Plasmon Resonance (SPR) and CRISPR-Cas9 gene editing. This document serves as a technical blueprint for elucidating the molecular basis of action for this and other novel bioactive compounds.

Part 1: Introduction to this compound and the Imperative for Target Identification

The compound this compound is an N-substituted acetamide featuring a reactive chloromethyl group and a methoxybenzyl moiety. The chloroacetamide warhead is known to be a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine, suggesting a potential mechanism involving covalent modification of its protein target(s). Initial biological screening of this compound and its analogs has revealed activities against various cancer cell lines and microbial strains, yet the specific proteins it interacts with to elicit these effects are unknown.[1]

Target identification, or target deconvolution, is the process of identifying the direct molecular binding partners of a bioactive small molecule.[2] This process is fundamental to modern drug discovery for several key reasons:

-

Mechanism of Action (MoA): It clarifies how a compound achieves its therapeutic effect at a molecular level.

-

Safety and Toxicology: It helps identify unintended "off-targets" that could lead to adverse effects.

-

Lead Optimization: Knowledge of the target's binding pocket allows for structure-based design to improve potency and selectivity.

-

Biomarker Development: A validated target can serve as a biomarker to stratify patient populations or monitor treatment response.

This guide outlines a convergent strategy that begins with broad, hypothesis-generating techniques and narrows down to specific, validated molecular interactions.

References

A Physicochemical Guide to 2-Chloro-N-(4-methoxybenzyl)acetamide for Preclinical Research

Abstract

This technical guide provides a comprehensive physicochemical profile of 2-chloro-N-(4-methoxybenzyl)acetamide, a compound of interest in synthetic and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of a molecule's fundamental properties is a prerequisite for any successful development campaign. This document outlines the core physicochemical parameters, presents a validated experimental protocol for determining the octanol-water partition coefficient (LogP), and discusses the compound's stability and analytical characterization. The insights herein are grounded in established scientific principles and methodologies to ensure reliability and reproducibility in the laboratory.

Molecular Identity and Structure

This compound belongs to the N-substituted acetamide class of compounds. These structures are notable as intermediates in the synthesis of various pharmaceutical and agrochemical agents.[1] The molecule incorporates a chloroacetamide group, known for its reactive potential in synthesis, and a methoxybenzyl moiety, which influences its solubility and lipophilicity.

Chemical Structure:

Figure 1: 2D structure of this compound

Key Identifiers:

-

CAS Number: 81494-05-5[2]

-

Molecular Formula: C10H12ClNO2[2]

-

Synonyms: Not widely available, structural name is primary identifier.

Core Physicochemical Parameters

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, making their early characterization critical. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source | Significance in Drug Development |

| Molecular Weight | 213.67 g/mol | [2] | Influences diffusion and transport across biological membranes. |

| Melting Point | 121-122 °C | [3] | Indicates purity and solid-state stability. |

| Boiling Point | 378.5 ± 27.0 °C (Predicted) | [3] | Relevant for purification and assessing thermal stability. |

| LogP (Octanol/Water) | ~1.7 (Predicted) | [4] | A key indicator of lipophilicity, affecting membrane permeability and solubility. |

| Solubility | Low in water; Soluble in organic solvents like DMSO and ethanol. | [5][6] | Crucial for formulation development and bioavailability. |

| Physical State | Solid at 20°C. | [7] | Affects handling, formulation, and storage. |

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (P or Kow) is a measure of a compound's differential solubility between two immiscible phases: n-octanol and water.[8] It is a fundamental parameter for predicting the behavior of a drug in a biological system. The Shake-Flask method, as described in OECD Guideline 107, is the gold standard for its direct determination.[9][10][11]

Principle of the Method

The Shake-Flask method involves dissolving the test substance in a system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase.[12][13] The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Self-Validating Protocol

Objective: To determine the LogP of this compound in the range of -2 to 4.[10][15]

Materials:

-

This compound (purity >98%)

-

n-Octanol (analytical grade, pre-saturated with water)

-

Purified Water (analytical grade, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvents:

-

Saturate n-octanol with water by shaking equal volumes together for 24 hours at the test temperature (20-25°C), then allowing them to separate for at least 2 hours.

-

Similarly, saturate water with n-octanol. This pre-saturation is critical to account for the mutual solubility of the solvents.[16]

-

-

Preparation of Test Substance:

-

Prepare a stock solution of the compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[9]

-

-

Partitioning Experiment (Performed in triplicate):

-

Add measured volumes of the pre-saturated n-octanol stock solution and pre-saturated water to a centrifuge tube. OECD 107 recommends three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) to ensure the final P value is independent of the phase ratio.[10]

-

Cap the tubes tightly and shake vigorously for 5 minutes. Then, place on a mechanical shaker at a constant temperature (e.g., 25°C ± 1°C) for at least 1 hour. Preliminary experiments should determine the time required to reach equilibrium.[17]

-

-

Phase Separation:

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for each phase to account for matrix effects.

-

-

Calculation and Validation:

-

Calculate the partition coefficient (P) for each run: P = Coctanol / Cwater

-

Convert P to LogP: LogP = log10(P)

-

Trustworthiness Check: The total amount of substance recovered from both phases should be compared to the amount initially added to ensure mass balance (typically 90-110%).[10] The LogP values from the three different phase ratios should agree within ± 0.3 units.[10]

-

Workflow Diagram

Caption: Workflow for LogP Determination via Shake-Flask Method.

Chemical Stability Profile

Stability testing is a crucial component of drug development, providing data on how the quality of a substance changes over time under various environmental factors.[18][19][20] This information is vital for determining shelf-life, storage conditions, and retest periods.[19]

For this compound, two primary areas of concern for instability are hydrolysis and photostability.

-

Hydrolytic Stability: The amide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions. The chloroacetamide moiety can also undergo nucleophilic substitution. A forced degradation study, exposing the compound to solutions of varying pH (e.g., pH 2, 7, 9) at elevated temperatures (e.g., 60°C), would elucidate these degradation pathways.

-

Photostability: Aromatic systems can be sensitive to light. Following ICH Q1B guidelines, the solid material and a solution should be exposed to controlled light conditions to assess for photodegradation.

A robust stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any potential degradants.[21]

Conclusion

This compound is a solid compound with a molecular weight of 213.67 g/mol and a melting point of 121-122°C. Its predicted LogP suggests moderate lipophilicity, a characteristic that often correlates with good membrane permeability but may necessitate formulation strategies to address its low aqueous solubility. The experimental protocols outlined in this guide, particularly for LogP determination, provide a framework for generating reliable, high-quality data essential for advancing a compound through the preclinical development pipeline. Further studies are recommended to fully characterize its stability profile under forced degradation conditions.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 81494-05-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 2-CHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE CAS#: 22303-36-2 [m.chemicalbook.com]

- 4. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Chloro-N-(4-methoxyphenyl)acetamide | 22303-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 18. pharmtech.com [pharmtech.com]

- 19. rroij.com [rroij.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. criver.com [criver.com]

An In-depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-methoxybenzyl)acetamide, with the CAS number 81494-05-5 , is a chloroacetamide derivative of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloroacetyl group and a methoxybenzyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and safety considerations, designed to support researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is characterized by the following key properties:

| Property | Value | Source |

| CAS Number | 81494-05-5 | [1] |

| Molecular Formula | C10H12ClNO2 | [2] |

| Molecular Weight | 213.66 g/mol | [1][2][3] |

| Hazard Classification | Irritant |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis)[4]

-

Dissolution of Amine: In a round-bottom flask, dissolve 1 equivalent of 4-methoxybenzylamine in a suitable inert solvent such as glacial acetic acid or dichloromethane. The choice of solvent will influence the reaction conditions and work-up procedure.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the exothermic nature of the acylation reaction.

-

Addition of Acylating Agent: While stirring vigorously, add 1 equivalent of chloroacetyl chloride dropwise to the cooled amine solution. The slow addition rate is necessary to prevent a rapid temperature increase and the formation of side products.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine is a key indicator of reaction completion.

-

Precipitation and Isolation: Upon completion, if using acetic acid, add a solution of sodium acetate to precipitate the product. If using a non-acidic solvent, a basic wash may be employed. A solid precipitate should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts and impurities.

-

Drying and Purification: Dry the crude product, and for higher purity, recrystallize it from a suitable solvent such as ethanol.

Analytical Characterization

The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques. The expected spectral data, based on its structural analogue, are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H amide stretch (around 3290 cm⁻¹), the C=O amide stretch (around 1660 cm⁻¹), and the C-Cl stretch (around 830 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should reveal a singlet for the methoxy group protons (around 3.7 ppm), a singlet for the methylene protons of the chloroacetyl group (around 4.2 ppm), a singlet for the benzyl methylene protons, aromatic protons in the range of 6.9-7.5 ppm, and a singlet for the amide proton (around 10.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methylene carbon of the chloroacetyl group (around 43 ppm), the methoxy carbon (around 55 ppm), the benzyl methylene carbon, aromatic carbons (between 114-156 ppm), and the carbonyl carbon (around 164 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C10H12ClNO2 by providing an accurate mass measurement of the molecular ion.

Applications and Mechanism of Action

Chloroacetamide derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[5] The reactivity of the C-Cl bond allows these molecules to act as alkylating agents, potentially targeting nucleophilic residues in enzymes and proteins, leading to the disruption of essential biological processes.

While specific biological studies on this compound are not extensively reported, its structural features suggest its potential as:

-

A key building block in the synthesis of more complex bioactive molecules and pharmaceutical agents.[6]

-

A candidate for screening in assays for antimicrobial and antifungal activity.

The mechanism of action for related chloroacetamides often involves the covalent modification of sulfhydryl groups in enzymes, leading to their inactivation.

Safety and Handling

This compound is classified as an irritant.[7] When handling this compound, it is essential to adhere to standard laboratory safety protocols.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[8]

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in research and development. This guide provides a foundational understanding of its properties, synthesis, and handling. As with any chemical synthesis and application, researchers should proceed with caution, validating the proposed methods and ensuring that all safety measures are rigorously followed. The information provided herein, particularly the synthesis and analytical data adapted from its close analogue, offers a solid starting point for the successful utilization of this compound in various scientific endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-(4-methoxybenzyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 2-chloro-N-(4-methoxybenzyl)acetamide (CAS No. 81494-05-5). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical safety information extrapolated from data on the parent compound, 2-chloroacetamide, and structurally related N-substituted chloroacetamides, due to the absence of a dedicated Safety Data Sheet (SDS) for the specified molecule. The guide details the toxicological profile, recommended personal protective equipment (PPE), standard operating procedures for handling and storage, emergency response actions, and appropriate disposal methods. The causality behind each recommendation is explained to ensure a deep understanding and foster a culture of safety in the laboratory.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound belongs to the class of alpha-haloacetamides, which are known for their reactivity as alkylating agents. The core chemical structure consists of an acetamide backbone with a chlorine atom on the alpha-carbon and a 4-methoxybenzyl group attached to the nitrogen.

Key Structural Features and Their Implications:

-

α-Chloroacetyl Group: The electrophilic nature of the carbon atom bearing the chlorine atom makes this moiety susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis but also underlies its potential to alkylate biological macromolecules, which is a primary mechanism of toxicity.

-

N-(4-methoxybenzyl) Group: This portion of the molecule influences its solubility, steric hindrance, and overall toxicological profile compared to the unsubstituted 2-chloroacetamide.

Section 2: Toxicological Assessment and Hazard Identification

The primary hazards associated with this compound are inferred from the toxicological data of 2-chloroacetamide and other N-substituted chloroacetamides. The chloroacetamide functional group is a known irritant and sensitizer.

Summary of Potential Health Hazards:

| Hazard Class | Description | Supporting Evidence (Analogous Compounds) |

| Acute Oral Toxicity | Toxic if swallowed[2]. | 2-chloroacetamide is classified as toxic if swallowed[2]. |

| Skin Corrosion/Irritation | Causes skin irritation[1]. | 2-chloroacetamide is irritating to the skin[1]. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | 2-chloroacetamide is irritating to the eyes[1]. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction[1][2]. | Repeated or prolonged contact with 2-chloroacetamide may cause skin sensitization[1]. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1][2]. | Animal tests on 2-chloroacetamide suggest potential toxicity to human reproduction or development[1]. |

| Aquatic Toxicity | Harmful to aquatic life[1][2]. | 2-chloroacetamide is harmful to aquatic organisms[1]. |

Causality of Toxicity: The toxicity of chloroacetamides stems from their ability to act as alkylating agents. The electrophilic α-carbon can react with nucleophilic groups in biological molecules, such as the thiol groups in cysteine residues of proteins and enzymes. This covalent modification can disrupt their normal function, leading to cellular damage and toxicity.

Section 3: Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[2][3][4]. Local exhaust ventilation should be used at the point of dust generation[1].

-

Contained Systems: For larger scale operations, the use of glove boxes or other closed systems should be considered to minimize direct contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles[4][5].

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound[2].

-

Lab Coat: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is necessary[5].

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Hygiene Practices

Good laboratory hygiene is crucial to prevent accidental exposure.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3][5].

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored[3].

-

Contaminated work clothing should not be taken home[1].

Section 4: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[2][4].

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[1].

-

The storage area should be secured and accessible only to authorized personnel[2].

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not allow the chemical to enter drains or waterways[1][4].

-

Contaminated packaging should be treated as hazardous waste.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5]. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5][6]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention[5]. |

Spill Response

A prompt and safe response to a spill is necessary to mitigate hazards.

Caption: Emergency spill response workflow for this compound.

Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify colleagues and the laboratory supervisor.

-

PPE: Don appropriate personal protective equipment, including respiratory protection.

-

Containment: If the spill is small and can be managed safely, prevent its spread.

-

Cleanup: For a solid spill, carefully sweep the material to avoid generating dust and place it in a labeled, sealed container for disposal[1]. For a solution, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.

-

Decontamination: Clean the spill area with a suitable decontaminating agent.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide

Abstract